molecular formula C10H17ClN4O2 B1419409 methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1181515-63-8

methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No. B1419409
CAS RN: 1181515-63-8
M. Wt: 260.72 g/mol
InChI Key: PONHAZHQQZNTRE-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, also known as MACC hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Peptide Synthesis

This compound serves as an intermediate in the synthesis of peptides. The presence of the amino group allows for the introduction of the cyclohexyl moiety into peptide chains, which can be crucial for the structural and functional mimicry of cyclic peptides .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features make it a valuable precursor for the synthesis of potential pharmacophores. Its triazole ring, in particular, is a common motif in drug design due to its resemblance to the peptide bond and its stability .

Chiral Source for Asymmetric Synthesis

The chiral center at the cyclohexyl ring provides opportunities for use in asymmetric synthesis. It can be used to induce chirality in other molecules, which is a fundamental step in producing enantiomerically pure substances .

Polymer Material Research

The amino group in the compound can react with various monomers, initiating polymerization processes that result in new types of polymeric materials. These materials could have applications in biodegradable plastics, coatings, and adhesives .

Bioorganic Phosphorous Chemistry

In the field of bioorganic phosphorous chemistry, this compound could be used to study the interaction between phosphorous-containing compounds and biomolecules, aiding in the development of new biomaterials and pharmaceuticals .

Chemical Biology

As a building block in chemical biology, it can be utilized to modify biological molecules, thereby altering their properties or functions. This is particularly useful in the study of protein function and enzyme catalysis .

SYK Inhibitors Development

The structure of this compound suggests potential use in the development of spleen tyrosine kinase (SYK) inhibitors, which are important in the treatment of autoimmune diseases and certain cancers .

Advanced Organic Synthesis Techniques

Finally, this compound can be employed in advanced organic synthesis techniques to create complex molecules. Its reactive sites allow for multiple functionalization steps, which can lead to the synthesis of novel organic compounds with unique properties .

properties

IUPAC Name

methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONHAZHQQZNTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 2
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 3
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 4
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 5
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

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